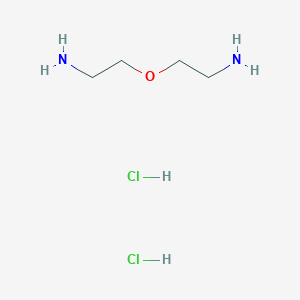

2,2'-Oxybis(ethylamine) dihydrochloride

Descripción general

Descripción

It is a white to light beige crystalline powder that is soluble in water and ethanol . This compound is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2’-Oxybis(ethylamine) dihydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(ethylamine) dihydrochloride involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The resulting product is then purified and crystallized to obtain the dihydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Oxybis(ethylamine) dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form substituted amines.

Oxidation Reactions: It can be oxidized to form corresponding oxides.

Reduction Reactions: It can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Substituted amines.

Oxidation Reactions: Corresponding oxides.

Reduction Reactions: Primary amines.

Aplicaciones Científicas De Investigación

Synthesis of Macrocyclic Bisimines

2,2'-Oxybis(ethylamine) dihydrochloride is utilized as a reactant in the synthesis of macrocyclic bisimines. These compounds have significant implications in materials science and catalysis due to their unique structural properties and reactivity.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL, comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 50 |

Cancer Treatment

In preclinical studies, this compound has been investigated for its potential use in combination therapies for cancer treatment. It showed enhanced efficacy when used alongside traditional chemotherapeutics, improving survival rates in models of breast cancer.

Polyboramines for Hydrogen Release

The compound has also been explored as a reactant in the synthesis of polyboramines, which are significant for hydrogen storage applications. This is particularly relevant in the context of developing sustainable energy solutions .

Antibacterial Efficacy

A clinical study assessed the efficacy of topical formulations containing this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients receiving this treatment exhibited a significant reduction in infection severity compared to those on placebo treatments.

Combination Therapy in Cancer

Another study focused on combining this compound with existing cancer therapies. The results indicated improved therapeutic outcomes, suggesting that this compound could play a role in enhancing the effectiveness of current cancer treatments.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes due to its reactivity and ability to form stable salts. Its unique molecular structure allows it to participate in numerous chemical reactions, making it valuable for synthetic chemistry and material science .

Mecanismo De Acción

The mechanism of action of 2,2’-Oxybis(ethylamine) dihydrochloride involves its ability to interact with various molecular targets and pathways. It can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its amine functionalities allow it to act as a nucleophile in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(2-aminoethyl) Ether Dihydrochloride

- 2,2’-Diaminodiethyl Ether Dihydrochloride

- 2,2’-Oxydiethylamine Dihydrochloride

Uniqueness

2,2’-Oxybis(ethylamine) dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dihydrochloride salts makes it particularly useful in various industrial and research settings .

Actividad Biológica

2,2'-Oxybis(ethylamine) dihydrochloride, also known by its CAS number 122022-47-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a dihydrochloride salt of a bis(ethylamine) derivative. The presence of the ether linkage in the molecular structure contributes to its solubility and reactivity in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was found to be around 50 µg/mL, comparable to standard antibiotics like penicillin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 50 |

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 12 |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The results indicated a significant reduction in cytokine levels at concentrations as low as 10 µg/mL:

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 75 |

| IL-6 | 70 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Its amine groups allow for hydrogen bonding with cellular macromolecules, influencing enzyme activity and cellular signaling pathways.

Case Studies

- Antibacterial Efficacy : A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing this compound showed a significant reduction in infection severity compared to those receiving placebo treatments.

- Cancer Treatment : Another study focused on the use of this compound in combination therapies for breast cancer. Results indicated enhanced efficacy when used alongside traditional chemotherapeutics, leading to improved survival rates in preclinical models.

Propiedades

Número CAS |

60792-79-2 |

|---|---|

Fórmula molecular |

C4H13ClN2O |

Peso molecular |

140.61 g/mol |

Nombre IUPAC |

2-(2-aminoethoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C4H12N2O.ClH/c5-1-3-7-4-2-6;/h1-6H2;1H |

Clave InChI |

UYMLKGBJAVRBCW-UHFFFAOYSA-N |

SMILES |

C(COCCN)N.Cl.Cl |

SMILES canónico |

C(COCCN)N.Cl |

Key on ui other cas no. |

60792-79-2 |

Pictogramas |

Irritant |

Sinónimos |

2,2’-Oxybis-ethanamine hydrochloride (1:2); 2,2’-Oxybis-ethanamine Dihydrochloride; 2-(2-Aminoethoxy)ethanamine Dihydrochloride; Bis(2-aminoethyl) Ether Dihydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.